4-(3,4-Dichlorophenyl)butanoic acid
Overview
Description
4-(3,4-Dichlorophenyl)butanoic acid is a chemical compound with the molecular formula C10H10Cl2O2 . It is a derivative of butanoic acid, where the hydrogen of the fourth carbon is replaced by a 3,4-dichlorophenyl group .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin in dry benzene, which results in 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid . Further reaction of this compound with phenylhydrazine in ethanol under cooling for 15 days yields 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a backbone that is kinked about the methylene-C–N (amide) bond . An additional twist in the molecule is noted between the amide and phenyl groups .Chemical Reactions Analysis
The reaction of this compound with hydrazine hydrate and phenylhydrazine in boiling butanol results in the derivatives 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one and 6-(3,4-dichlorophenyl)-2-phenyl-4-(4-antipyrinyl)-4,5-dihyropyridazin-3(2H)-one .Scientific Research Applications
Spectroscopic and Structural Investigations
- Molecular Docking and Vibrational Studies : Research has demonstrated the application of 4-(3,4-Dichlorophenyl)butanoic acid in molecular docking and vibrational studies, including the use of FT-IR and FT-Raman spectra, along with theoretical calculations. These studies provide insights into the stability, charge delocalization, and noncovalent interactions of the molecule, suggesting its potential in nonlinear optical materials and pharmaceutical importance (Vanasundari et al., 2018).
Synthesis of Unnatural Amino Acids and Heterocycles
- Unnatural α-Amino Acid Synthesis : The compound has been used in the synthesis of unnatural α-amino acids and heterocycles, demonstrating its utility in creating new bases for nucleoside moieties. These developments are significant for pharmacological research (El-Hashash & Rizk, 2013).
Optical and Electronic Properties
- Hyperpolarizability and Electronic Analysis : The compound has been analyzed for its first hyperpolarizability and electronic properties, making it a candidate for nonlinear optical (NLO) material applications. These studies involve understanding the electronic energy, molecular orbital energy gaps, and thermodynamical properties (Muthu & Paulraj, 2012).
Crystal Engineering and Multicomponent Crystals
- Multicomponent Crystals : Research has shown its use in forming multicomponent crystals, highlighting its conformational flexibility and synthon versatility. These studies are valuable for crystal engineering applications, especially in pharmaceuticals (Malapile et al., 2021).
Photolabile Hydrophobic Molecules for Nanofluidic Devices
- Optical Gating of Synthetic Ion Channels : The compound's derivative has been used to demonstrate optical gating in nanofluidic devices, showcasing its potential in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Environmental Applications
- Catalytic Abatement of Environmental Pollutants : Research indicates its derivatives' utility in the catalytic abatement of toxic environmental pollutants, suggesting its role in environmental protection and pollution control (Nair & Kurian, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of 4-(3,4-Dichlorophenyl)butanoic acid could involve further exploration of its potential biological activities. For instance, the synthesis of new heterocyclic compounds containing the antipyrinyl moiety, which is part of the structure of this compound, has been suggested due to the reported analgesic, anti-inflammatory, antiviral, antibacterial, and herbicidal activities of antipyrin derivatives .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRORIUPKZBSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344744 | |
Record name | 4-(3,4-Dichlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25157-66-8 | |
Record name | 4-(3,4-Dichlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,4-dichlorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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